molecular formula C13H16BF3O4 B3006825 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol CAS No. 2621939-53-3

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol

Cat. No.: B3006825
CAS No.: 2621939-53-3
M. Wt: 304.07
InChI Key: VHLYXLHXKQUQPC-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol (CAS: 262376-31-8) is a boronic ester derivative featuring a phenol core substituted with a trifluoromethoxy (-OCF₃) group at the 3-position and a pinacol-protected boronate moiety at the 2-position. Its molecular formula is C₁₃H₁₆BF₃O₃, with a molecular weight of 288.07 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science due to the stability imparted by the pinacol boronate group and the electron-withdrawing trifluoromethoxy substituent .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLYXLHXKQUQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol (CAS No. 302348-51-2) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉B O₃
  • Molecular Weight : 234.10 g/mol
  • InChI Key : GZZBZWITJNATOD-UHFFFAOYSA-N
  • Melting Point : 77°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, its interactions with biological targets and its effects on cellular processes are of significant interest.

Anticancer Activity

Recent studies indicate that compounds containing dioxaborolane moieties exhibit promising anticancer properties. For instance:

  • In vitro assays demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in various cancer cell lines. The IC₅₀ values ranged from 0.1 to 20 μM depending on the specific cancer type and the structural modifications made to the base compound .
Cell Line IC₅₀ (μM) Notes
MDA-MB-231 (Breast)0.126Strong inhibitory effect on proliferation
A549 (Lung)1.75Moderate growth inhibition compared to controls
HeLa (Cervical)12.91Lower potency observed

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Key Enzymes : It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and invasion .
  • Induction of Apoptosis : Treatment with this compound led to increased levels of caspase activation in cancer cells, indicating a potential apoptotic pathway .

Case Studies

Several case studies have highlighted the efficacy and safety profile of compounds similar to this compound:

  • Study on MDA-MB-231 Cells :
    • A study demonstrated that treatment with this compound inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC). The results indicated a significant reduction in metastatic nodules compared to untreated controls .
  • Pharmacokinetics in Animal Models :
    • In vivo pharmacokinetic studies using Sprague-Dawley rats showed moderate systemic exposure with a maximum concentration (Cmax) of approximately 592 mg/mL and a slow elimination half-life (t½) exceeding 12 hours .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronic esters, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Differences References
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol -B(pin) at 2, -OCF₃ at 3 C₁₃H₁₆BF₃O₃ 288.07 High stability in cross-coupling; medicinal chemistry intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -B(pin) at 3, -OH at 4 C₁₂H₁₇BO₃ 220.07 Lower electron withdrawal; used in polymer synthesis
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -B(pin) at 4, -OCH₃ at 3 C₁₃H₁₉BO₄ 266.10 Electron-donating methoxy group enhances nucleophilic coupling
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -B(pin) at 2, -F at 3 C₁₂H₁₆BFO₃ 238.06 Smaller substituent size; improved solubility in polar solvents
4-((Trifluoromethyl)thio)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -B(pin) at 2, -SCF₃ at 4 C₁₃H₁₆BF₃O₂S 320.14 Thioether group introduces sulfur-based reactivity
Key Observations:

Electron-Withdrawing Effects : The trifluoromethoxy group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in cross-coupling reactions compared to methoxy (-OCH₃) or hydroxy (-OH) analogs .

Steric Considerations: The 2-position boronate group in the target compound minimizes steric hindrance during coupling, whereas 3- or 4-position boronate analogs (e.g., 3-(Bpin)phenol) exhibit reduced reactivity due to proximity to bulky substituents .

Solubility: Fluorinated derivatives (e.g., 2-Fluoro-3-(Bpin)phenol) show enhanced solubility in acetonitrile and THF compared to trifluoromethoxy analogs, attributed to reduced hydrophobicity .

Table 2: Yield and Purity Comparison
Compound Synthetic Yield Purity Key Reaction Conditions References
This compound ≥98% (GC) ≥98.0% Anhydrous MgSO₄, room temperature
3-(Bpin)phenol 86% 97% Hexane, 6 h stirring
2-Fluoro-3-(Bpin)phenol 72% 98% Column chromatography (SiO₂)

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